molecular formula C18H24N2O4 B14552047 {1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol CAS No. 62203-33-2

{1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol

Cat. No.: B14552047
CAS No.: 62203-33-2
M. Wt: 332.4 g/mol
InChI Key: XPBFAINGUPEVTA-UHFFFAOYSA-N
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Description

{1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol: is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, followed by their attachment to the phenylene core. The final step involves the introduction of the dimethanol groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole rings into more saturated structures.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenylene core or oxazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, {1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: In medicine, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry: In the industrial sector, the compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which {1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

    1,3-Phenylenebis(oxazoles): These compounds share the phenylene and oxazole components but lack the ethyl and dimethanol groups.

    Bis(oxazolyl)benzenes: Similar in structure but with variations in the substituents on the oxazole rings.

Uniqueness: The presence of the ethyl and dimethanol groups in {1,3-Phenylenebis[(4-ethyl-4,5-dihydro-1,3-oxazole-2,4-diyl)]}dimethanol distinguishes it from other similar compounds. These groups confer unique chemical and physical properties, making it a valuable compound for various applications.

Properties

CAS No.

62203-33-2

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

[4-ethyl-2-[3-[4-ethyl-4-(hydroxymethyl)-5H-1,3-oxazol-2-yl]phenyl]-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C18H24N2O4/c1-3-17(9-21)11-23-15(19-17)13-6-5-7-14(8-13)16-20-18(4-2,10-22)12-24-16/h5-8,21-22H,3-4,9-12H2,1-2H3

InChI Key

XPBFAINGUPEVTA-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(CC)CO)CO

Origin of Product

United States

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